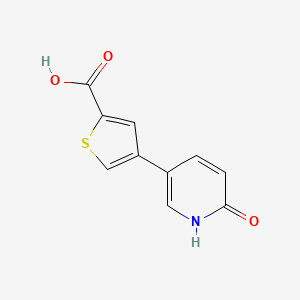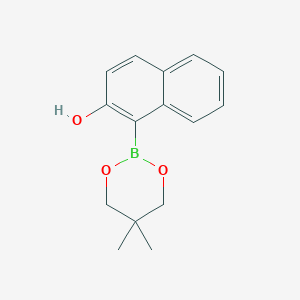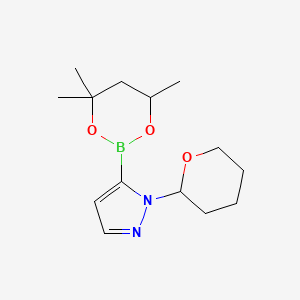
2-(3-Chloro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Chloro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane is a chemical compound used in a variety of scientific research applications. It is a boronic acid derivative, which is a type of organic compound containing a boron atom with an attached hydroxyl group. It is a versatile compound, with a wide range of uses in organic synthesis, catalysis, and various scientific fields. In
Wissenschaftliche Forschungsanwendungen
2-(3-Chloro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane is a versatile compound and has a wide range of scientific research applications. It can be used in organic synthesis as a catalyst for the formation of various organic compounds. It is also used in the synthesis of various pharmaceuticals, such as antifungal and antiviral drugs. Additionally, it has been used in the synthesis of various polymers and can be used as a catalyst for the formation of polymers with specific properties. Furthermore, it has been used in the synthesis of various materials, such as nanomaterials and metal-organic frameworks.
Wirkmechanismus
The mechanism of action of 2-(3-Chloro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane is not yet fully understood. However, it is believed to involve the formation of a boron-oxygen bond, which is then attacked by an electrophile, such as an organic molecule, to form the desired product. This reaction is believed to be catalyzed by the presence of a metal, such as palladium, which acts as a Lewis acid.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(3-Chloro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane have not yet been fully studied. However, it is believed to have anti-inflammatory, anti-fungal, and antiviral properties. Additionally, it is believed to have an effect on the metabolism of various organic compounds, such as carbohydrates, proteins, and lipids.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3-Chloro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane has several advantages and limitations for use in laboratory experiments. One of the advantages of this compound is that it is relatively stable and can be stored for extended periods of time. Additionally, it is relatively easy to synthesize and can be used in a variety of different experiments. However, it is also important to note that this compound is toxic and should be handled with care.
Zukünftige Richtungen
There are a number of potential future directions for the use of 2-(3-Chloro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane. One potential direction is the use of this compound in the synthesis of polymers with specific properties, such as improved thermal stability or increased mechanical strength. Additionally, this compound could be used in the synthesis of materials, such as nanomaterials and metal-organic frameworks, for use in various industrial applications. Furthermore, further research could be conducted on the biochemical and physiological effects of this compound, as well as its potential applications in various therapeutic treatments.
Synthesemethoden
2-(3-Chloro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane can be synthesized through a multi-step reaction process. The first step involves the reaction of 3-chloro-4-methoxyphenylboronic acid with 5,5-dimethyl-1,3,2-dioxaborinane in the presence of a catalyst, such as palladium, to form the desired compound. The reaction is typically conducted in an aqueous solution at a temperature of around 80°C. The reaction is then followed by a purification process, which involves the use of various techniques, such as recrystallization and column chromatography, to remove any impurities and obtain the desired compound.
Eigenschaften
IUPAC Name |
2-(3-chloro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BClO3/c1-12(2)7-16-13(17-8-12)9-4-5-11(15-3)10(14)6-9/h4-6H,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVQSBMHGPHECHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC(=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chloro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














